(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate
Description
(Z)-Ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a structurally complex acrylate derivative featuring a pyrazole core substituted with a p-tolyl group, a 2-cyanoethyl chain, and an ethyl ester-linked cyanoacrylate moiety. The Z-configuration of the acrylate double bond is critical to its stereochemical properties, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-25-19(24)16(12-21)11-17-13-23(10-4-9-20)22-18(17)15-7-5-14(2)6-8-15/h5-8,11,13H,3-4,10H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMPSGEBMQODJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C)CCC#N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, similar to (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate, possess activity against various bacterial strains. The mechanism of action typically involves disruption of the bacterial cell membrane integrity, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate has been evaluated against various cancer cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects on human cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values indicating significant potency.
Table 2: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.6 | Induction of apoptosis |
| MDA-MB-231 | 28.9 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving a series of pyrazole derivatives showed that those with cyano groups exhibited enhanced antimicrobial activity compared to their non-cyanated counterparts. This suggests that the cyano group may play a crucial role in enhancing biological activity .
- Case Study on Cancer Treatment : In a preclinical trial, (Z)-ethyl 2-cyano-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylate was tested alongside standard chemotherapeutics. The results indicated a synergistic effect when combined with existing therapies, leading to improved outcomes in tumor reduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are analyzed below, with key comparisons summarized in Table 1.
Substituent Effects on Electronic and Steric Properties
- Bromophenyl Analog: The bromine atom in (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate (CAS 1007186-09-5, MW 399.2) introduces strong electron-withdrawing effects compared to the electron-donating p-tolyl group in the target compound. This difference likely alters the pyrazole ring’s electron density, impacting reactivity in electrophilic substitutions or coordination chemistry. The bromine atom’s larger atomic radius may also influence crystallinity and packing efficiency .
- Dimethoxyphenyl Analog: The 3,4-dimethoxyphenyl substituent in (2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylic acid (sc-343910) enhances solubility in polar solvents due to methoxy groups’ electron-donating nature.
Functional Group Modifications
- Ethyl Ester vs. Carboxylic Acid : The target compound’s ethyl ester group confers greater lipophilicity compared to the carboxylic acid analog (sc-343910). This difference is significant for applications requiring solubility in organic matrices or controlled hydrolysis in prodrug designs. The acid form, however, may exhibit stronger hydrogen-bonding capacity, affecting solid-state stability .
- Comparison with Imidazole Derivatives : Compounds like (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () highlight the impact of heterocycle choice. Imidazole’s basic nitrogen atoms contrast with pyrazole’s dual adjacent nitrogens, altering coordination chemistry and acidity. The E-configuration in these analogs further differentiates steric interactions compared to the Z-configuration in the target compound .
Stereochemical and Configurational Influences
The Z-configuration of the acrylate moiety in the target compound creates distinct spatial arrangements compared to E-isomers (e.g., ). This configuration may hinder rotation around the double bond, stabilizing specific conformations and affecting interactions in catalytic or binding environments.
Table 1: Structural and Functional Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
